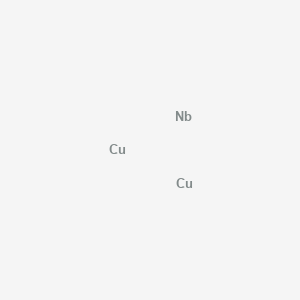

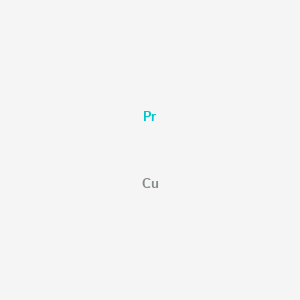

Copper--praseodymium (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

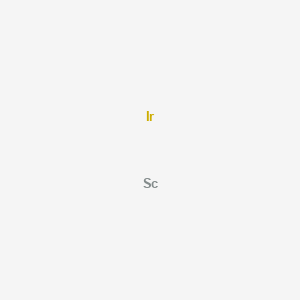

Copper–praseodymium (1/1) is an intermetallic compound composed of copper and praseodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of copper, known for its excellent electrical and thermal conductivity, with praseodymium, a rare earth element with unique magnetic and optical properties, results in a material with promising characteristics for advanced technological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper–praseodymium (1/1) can be synthesized through various methods, including electrochemical deposition and solid-state reactions. One common method involves the co-reduction of praseodymium (III) and copper (II) ions in molten salts, such as LiCl-KCl melts. This process typically involves cyclic voltammetry and square wave voltammetry to monitor the reduction peaks corresponding to the formation of praseodymium-copper intermetallic compounds .

Industrial Production Methods: In industrial settings, the preparation of copper–praseodymium (1/1) often involves potentiostatic and galvanostatic electrolysis. This method allows for the efficient extraction of praseodymium on a copper electrode, achieving high extraction efficiencies of up to 99.81% at specific conditions (e.g., -2.20 V for 22 hours at 823 K) .

Análisis De Reacciones Químicas

Types of Reactions: Copper–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrochemical behavior is often studied using cyclic voltammetry and square wave voltammetry, which reveal the reduction processes of copper and praseodymium ions .

Common Reagents and Conditions: Common reagents used in the reactions involving copper–praseodymium (1/1) include molten salts (e.g., LiCl-KCl), praseodymium (III) chloride, and copper (II) chloride. The reactions are typically carried out at high temperatures (773–923 K) to facilitate the formation of intermetallic compounds .

Major Products: The major products formed from the reactions of copper–praseodymium (1/1) include various praseodymium-copper intermetallic compounds, which are characterized by their unique structural and electronic properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which copper–praseodymium (1/1) exerts its effects is primarily related to its unique electronic structure and the interactions between copper and praseodymium atoms. The compound’s properties are influenced by the reduction and oxidation states of the constituent elements, as well as the formation of intermetallic bonds. These interactions result in the compound’s distinctive magnetic, electrical, and catalytic properties .

Comparación Con Compuestos Similares

Copper–praseodymium (1/1) can be compared with other similar intermetallic compounds, such as:

Copper-cerium (1/1): Similar to copper–praseodymium, copper-cerium compounds exhibit unique catalytic properties and are used in various industrial applications.

Copper-neodymium (1/1): This compound is known for its magnetic properties and is used in the production of high-performance magnets.

Copper-samarium (1/1): Copper-samarium compounds are utilized in the development of advanced materials with specific electronic and magnetic characteristics.

Propiedades

Número CAS |

12019-13-5 |

|---|---|

Fórmula molecular |

CuPr |

Peso molecular |

204.45 g/mol |

Nombre IUPAC |

copper;praseodymium |

InChI |

InChI=1S/Cu.Pr |

Clave InChI |

LELIWVXTBSKMRB-UHFFFAOYSA-N |

SMILES canónico |

[Cu].[Pr] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)